molecular formula C15H12ClNO3 B5871472 N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide

N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B5871472
M. Wt: 289.71 g/mol
InChI Key: WFBLSDVGOYGWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide, also known as AGN-2979, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The 5-HT6 receptor has been implicated in a variety of physiological and pathological processes, including cognition, mood regulation, and neurodegenerative diseases.

Mechanism of Action

N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The 5-HT6 receptor is involved in the regulation of various physiological and pathological processes, including cognition, mood regulation, and neurodegenerative diseases. By blocking the activity of the 5-HT6 receptor, N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including improving cognitive performance, reducing inflammation, and regulating glucose metabolism. Additionally, N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide has been shown to have potential therapeutic effects in the treatment of obesity and diabetes, as well as in the prevention of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its selectivity for the 5-HT6 receptor, which allows for more precise modulation of this receptor's activity. Additionally, N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide has been extensively studied and has a well-established synthesis method, which makes it a reliable tool for scientific research. However, one limitation of using N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide is its potential off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research involving N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the role of the 5-HT6 receptor in the regulation of mood and anxiety, and the potential use of N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide in the treatment of mood disorders such as depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide in the treatment of obesity and diabetes, as well as in the prevention of neurodegenerative diseases. Finally, the development of more selective and potent 5-HT6 receptor antagonists may provide additional tools for investigating the role of this receptor in various physiological and pathological processes.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 4-chlorobenzylamine with 1,3-benzodioxole-5-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then reacted with 2-(2-oxo-2,3-dihydro-1H-benzo[d][1,3]oxazin-5-yl)acetic acid to yield the final product.

Scientific Research Applications

N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide has been used extensively in scientific research to investigate the role of the 5-HT6 receptor in various physiological and pathological processes. For example, studies have shown that the 5-HT6 receptor is involved in the regulation of cognitive function, and that N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide can improve cognitive performance in animal models of Alzheimer's disease and schizophrenia. Additionally, N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide has been shown to have potential therapeutic effects in the treatment of obesity and diabetes, as well as in the prevention of neurodegenerative diseases.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-12-4-1-10(2-5-12)8-17-15(18)11-3-6-13-14(7-11)20-9-19-13/h1-7H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBLSDVGOYGWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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